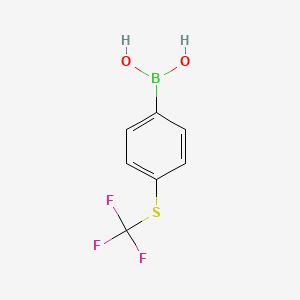

4-(Trifluoromethylthio)-benzeneboronic acid

Beschreibung

The exact mass of the compound 4-(Trifluoromethylthio)-benzeneboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethylthio)-benzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethylthio)-benzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(trifluoromethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTCJAHRVYNYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675170 | |

| Record name | {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-15-5 | |

| Record name | B-[4-[(Trifluoromethyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {4-[(trifluoromethyl)sulfanyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-(Trifluoromethylthio)-benzeneboronic acid physical properties

An In-Depth Technical Guide to 4-(Trifluoromethylthio)-benzeneboronic Acid: Properties, Applications, and Experimental Protocols

Introduction: A Strategic Building Block in Modern Chemistry

4-(Trifluoromethylthio)-benzeneboronic acid is a specialized arylboronic acid that has garnered significant interest among researchers in medicinal chemistry and materials science. Its utility stems from the unique combination of a versatile boronic acid moiety and a trifluoromethylthio (-SCF₃) group. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][2]

The trifluoromethylthio group imparts distinct and highly desirable properties to organic molecules. It is characterized by high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing capabilities.[3][4] In drug development, these attributes can significantly enhance a candidate's metabolic stability by shielding adjacent chemical bonds from enzymatic degradation and improve cell membrane permeability, which can lead to better absorption and distribution in vivo.[5][6] Consequently, the incorporation of the -SCF₃ group is a key strategy for optimizing the pharmacokinetic profiles of new therapeutic agents.[6] This guide provides a comprehensive overview of the physical properties, synthesis, safe handling, and core applications of 4-(Trifluoromethylthio)-benzeneboronic acid for professionals in research and drug development.

Section 1: Core Physicochemical and Identification Properties

Precise characterization is fundamental to the effective use of any chemical reagent. While specific experimental data for 4-(Trifluoromethylthio)-benzeneboronic acid is not widely published, its core properties can be defined, and others can be inferred from closely related analogs.

Table 1: Identification and Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | [4-(Trifluoromethylthio)phenyl]boronic acid | - |

| CAS Number | 321697-79-8 | - |

| Molecular Formula | C₇H₆BF₃O₂S | - |

| Molecular Weight | 221.99 g/mol | - |

| Appearance | Expected to be a white to off-white or pale yellow solid, typical for arylboronic acids.[7][8] | Inferred |

| Melting Point | Data not available. For comparison, 4-(Trifluoromethyl)benzeneboronic acid melts at 245-250 °C.[9] | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, THF, and methanol; likely insoluble in water.[10] | Inferred |

| Stability | Stable under standard conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents.[9] | Inferred |

Section 2: Synthesis and Analytical Characterization

Representative Synthesis Pathway

The most common method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. The necessary precursor, 4-bromo(trifluoromethylthio)benzene, is commercially available.

Self-Validating Characterization Protocol

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where each analysis confirms a different aspect of the molecule's structure.

Protocol: Analytical Characterization

-

Sample Preparation : Dissolve a small amount of the final product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, for NMR analysis.

-

¹H NMR Spectroscopy :

-

Rationale : To confirm the substitution pattern of the aromatic ring.

-

Expected Signals : Two distinct doublets in the aromatic region (approx. 7.5-8.0 ppm). The protons ortho to the boronic acid group and those ortho to the -SCF₃ group will have different chemical shifts. The integration of these signals should correspond to a 2H:2H ratio.

-

-

¹³C NMR Spectroscopy :

-

Rationale : To identify all carbon atoms and confirm the presence of the -SCF₃ group.

-

Expected Signals : Look for a quartet around 129-130 ppm with a large coupling constant (J ≈ 309 Hz), which is characteristic of the CF₃ carbon in an -SCF₃ group.[11] The spectrum will also show signals for the four distinct aromatic carbons.

-

-

¹⁹F NMR Spectroscopy :

-

Rationale : To provide unambiguous confirmation of the trifluoromethyl group.

-

Expected Signals : A sharp singlet in the typical range for an -SCF₃ group. This is a highly sensitive and definitive test.

-

-

High-Resolution Mass Spectrometry (HRMS) :

-

Rationale : To confirm the exact molecular weight and elemental composition.

-

Procedure : Analyze the sample using ESI or GC-MS.

-

Expected Result : The measured mass should correspond to the calculated exact mass of C₇H₆BF₃O₂S (221.0114).

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Rationale : To assess the purity of the compound.

-

Procedure : Develop a suitable method using a C18 column with a mobile phase such as acetonitrile/water.

-

Expected Result : A pure sample should exhibit a single major peak. Purity is typically reported as a percentage based on the peak area.

-

Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4-(Trifluoromethylthio)-benzeneboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to introduce the 4-(trifluoromethylthio)phenyl moiety into complex molecules.[1] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[12]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X).[1]

-

Transmetalation : The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[1]

-

Reductive Elimination : The two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[1]

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition : To the flask, add the aryl halide (1.0 eq.), 4-(Trifluoromethylthio)-benzeneboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Causality: The excess boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid to facilitate transmetalation.[13]

-

-

Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing : Seal the flask and purge the system with the inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction : Heat the mixture in an oil bath to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring (Self-Validation Step 1) : Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the crude residue via flash column chromatography on silica gel.

-

Final Validation (Self-Validation Step 2) : Confirm the structure and purity of the isolated product using the analytical techniques described in Section 2.2 (NMR, HRMS).

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(Trifluoromethylthio)-benzeneboronic acid is not widely available, data from analogous arylboronic acids provides a strong basis for safe handling procedures.[9][14]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection : Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection : Wear a lab coat.

-

Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[14]

-

-

Handling :

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[14]

-

Minimize dust generation and accumulation.

-

-

Storage :

Conclusion

4-(Trifluoromethylthio)-benzeneboronic acid stands out as a highly valuable reagent for synthetic chemists, particularly those engaged in drug discovery and materials science. Its ability to participate in robust C-C bond-forming reactions while simultaneously introducing the functionally critical -SCF₃ group makes it a powerful tool for molecular design. By understanding its physical properties, employing validated protocols for its use, and adhering to strict safety guidelines, researchers can effectively leverage this compound to accelerate innovation and develop next-generation molecules with enhanced performance characteristics.

References

-

ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

-

ResearchGate. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules. [Link]

-

ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. [Link]

-

Angewandte Chemie International Edition. (2012). Supporting Information for Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Theranostics. (n.d.). Supporting Information. [Link]

-

Oakwood Chemical. (n.d.). 4-(Trifluoromethyl)benzeneboronic acid. [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Organic Syntheses. (n.d.). N-TRIFLUOROMETHYLTHIOSACCHARIN. [Link]

-

PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethylphenylboronic acid - 1H NMR Spectrum. [Link]

-

University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 4-(Trifluoromethyl)benzeneboronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. B23454.03 [thermofisher.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 4-(Trifluoromethyl)benzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-(Trifluoromethylthio)-benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Building Block in Modern Chemistry

4-(Trifluoromethylthio)-benzeneboronic acid, CAS Number 947533-15-5, has emerged as a critical reagent in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique structure, combining the versatile reactivity of a boronic acid with the powerful physicochemical properties of the trifluoromethylthio (-SCF3) group, makes it an indispensable tool for the synthesis of novel molecular entities. The incorporation of the -SCF3 moiety can dramatically alter a molecule's lipophilicity, metabolic stability, and electron density, offering a strategic advantage in the design of new drugs and functional materials.[2][3] This guide provides a comprehensive overview of its properties, core applications, and practical methodologies for its use.

Section 1: Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and the unambiguous characterization of its reaction products.

Key Physicochemical Data

| Property | Value |

| CAS Number | 947533-15-5 |

| Molecular Formula | C7H6BF3O2S |

| Molecular Weight | 221.99 g/mol |

| Appearance | White to off-white powder/solid |

| Solubility | Soluble in organic solvents like DMSO, Methanol; insoluble in water.[4] |

Note: Specific properties like melting point can vary between suppliers and batches. Always refer to the supplier's Certificate of Analysis.

Spectroscopic Signature

-

¹H NMR (DMSO-d6): Protons on the aromatic ring would appear as two distinct doublets in the aromatic region (approx. 7.5-8.0 ppm). The two hydroxyl protons on the boron atom would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate between 120-140 ppm. The carbon attached to the boron will be deshielded, and the carbon bearing the -SCF3 group will also show a characteristic shift. The CF3 carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected for the -SCF3 group, typically downfield. For example, the related compound TBISMA shows a ¹⁹F signal at -78.79 ppm.[6]

-

IR Spectroscopy: Key peaks would include O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), B-O stretching (~1350 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Section 2: The Trifluoromethylthio (SCF3) Moiety: A Group of Privileged Properties

The strategic incorporation of the -SCF3 group is a cornerstone of modern medicinal chemistry.[7] Its value stems from a unique combination of properties that can significantly enhance the drug-like characteristics of a molecule.[2][3]

-

High Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups used in drug design.[3] This property can substantially improve a molecule's ability to cross cellular membranes and the blood-brain barrier, potentially increasing bioavailability and efficacy.[8]

-

Metabolic Stability: As a strong electron-withdrawing group, the -SCF3 moiety can shield adjacent chemical bonds from enzymatic degradation by metabolic enzymes (e.g., Cytochrome P450s).[2][3] This leads to increased metabolic stability, a longer half-life in the body, and potentially a lower required dosage.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the -SCF3 group can influence the pKa of nearby functional groups and alter ligand-receptor binding interactions, providing a powerful tool for optimizing pharmacological activity.[2]

Section 3: Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[9] 4-(Trifluoromethylthio)-benzeneboronic acid is an excellent coupling partner in these reactions.

The reaction facilitates the coupling of an organoboron compound (the boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[10]

Generalized Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Field-Proven Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-(Trifluoromethylthio)-benzeneboronic acid with a generic aryl bromide.

Materials:

-

4-(Trifluoromethylthio)-benzeneboronic acid (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%) or a suitable Buchwald ligand (e.g., SPhos, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

-

Reaction Vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 4-(Trifluoromethylthio)-benzeneboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. This can aid in the formation of the active Pd(0) catalyst.

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the catalyst or catalyst premix.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Section 4: Beyond Suzuki: The Chan-Lam Coupling

While less common than Suzuki coupling, the Chan-Lam coupling offers a valuable alternative for forming carbon-heteroatom bonds.[11] This copper-catalyzed reaction couples aryl boronic acids with N-H or O-H containing compounds, such as amines, alcohols, and phenols, to form aryl amines and aryl ethers, respectively.[12][13]

The advantage of the Chan-Lam coupling is that it often proceeds under milder conditions, sometimes at room temperature and open to the air, providing an orthogonal approach to the palladium-catalyzed Buchwald-Hartwig amination.[11][13] This makes 4-(Trifluoromethylthio)-benzeneboronic acid a versatile precursor not only for C-C bond formation but also for C-N and C-O linkages. The reaction typically involves a copper(II) salt, such as Cu(OAc)₂, and a base.[13]

Section 5: Safety, Handling, and Storage

As with all laboratory reagents, proper safety protocols are paramount. While a specific safety data sheet (SDS) for the topic compound is not available, guidelines for analogous boronic acids like 4-(Trifluoromethyl)phenylboronic acid should be followed.[14][15]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15][17] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.

-

Hazards: Boronic acids are generally considered irritants. They can cause skin, eye, and respiratory irritation.[4][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][14] For long-term stability, refrigeration is often recommended.

Conclusion

4-(Trifluoromethylthio)-benzeneboronic acid is more than just a chemical; it is an enabling tool for innovation. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the profound impact of the -SCF3 group on molecular properties, secures its place as a high-value building block in modern synthetic chemistry. For researchers aiming to enhance metabolic stability, increase lipophilicity, and fine-tune the electronic profile of their target molecules, this reagent offers a reliable and powerful solution.

References

-

Chan–Lam coupling. In: Wikipedia. [Link]

-

Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. St. Cloud State University. [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF. [Link]

-

Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. ACS Publications. [Link]

-

Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ACS Publications. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

4 Trifluoromethylthio Phenol Market Trends and Forecast Signal Strong Industry Expansion Supported by a 9.81% CAGR Through 2032. Facilities Management. [Link]

-

Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. University of Glasgow. [Link]

-

Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Supporting Information. University of Science and Technology of China. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Supporting Information. Theranostics. [Link]

-

4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. 4 Trifluoromethylthio Phenol Market Trends and Forecast Signal Strong Industry Expansion Supported by a 9.81% CAGR Through 2032 [facilitiesmanagement-now.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Trifluoromethyl)benzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. thno.org [thno.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.net [enamine.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chan-Lam Coupling [organic-chemistry.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 4-(Trifluoromethylthio)-benzeneboronic acid

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)-benzeneboronic Acid

Abstract

The trifluoromethylthio (SCF₃) group has become a privileged functional group in modern medicinal chemistry and materials science, prized for its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1][2] When incorporated into an arylboronic acid scaffold, such as 4-(Trifluoromethylthio)-benzeneboronic acid, it creates a highly versatile building block for drug development and organic synthesis. This guide provides an in-depth technical overview of the primary synthetic routes to this valuable compound, intended for researchers, chemists, and drug development professionals. We will explore the causality behind various experimental choices, provide detailed, field-proven protocols, and compare the strategic advantages of each approach.

Introduction: The Strategic Importance of the Aryl-SCF₃ Moiety

The introduction of fluorine-containing groups is a cornerstone of modern molecular design, often used to modulate a molecule's physicochemical properties to enhance efficacy and bioavailability.[3] The trifluoromethylthio (SCF₃) group is particularly noteworthy. Its Hansch-Fujita lipophilicity parameter (π = 1.44) is one of the highest among common functional groups, significantly enhancing a molecule's ability to cross biological membranes. Unlike its trifluoromethyl (CF₃) analog, the SCF₃ group is a potent electron-withdrawing group through resonance and induction, yet it is also a moderately effective ortho-, para- director in electrophilic aromatic substitution. This unique electronic profile, coupled with its stability, makes it a sought-after substituent in the design of pharmaceuticals and agrochemicals.[1]

4-(Trifluoromethylthio)-benzeneboronic acid serves as a critical linchpin, merging the desirable properties of the SCF₃ group with the immense synthetic utility of the boronic acid handle, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4]

Strategic Synthesis Map

The synthesis of 4-(Trifluoromethylthio)-benzeneboronic acid can be approached from several distinct strategic directions, primarily dictated by the choice of starting material. The most common and industrially relevant pathways begin with a pre-functionalized aryl halide, while more recent methods leverage direct C-H activation.

Caption: Primary synthetic strategies for 4-(Trifluoromethylthio)-benzeneboronic acid.

Route 1: Lithiation-Borylation of an Aryl Halide

This classical organometallic approach is a robust and high-yielding method that relies on the halogen-metal exchange of a suitable precursor, 4-(Trifluoromethylthio)bromobenzene.[3][5][6] The strategy involves two discrete, low-temperature steps: formation of an aryllithium intermediate, followed by electrophilic trapping with a borate ester.

Mechanistic Rationale & Causality

The core of this method is the generation of a highly nucleophilic aryl anion.[7]

-

Lithiation: 4-(Trifluoromethylthio)bromobenzene is treated with an alkyllithium reagent, typically n-butyllithium, at cryogenic temperatures (-78 °C). The low temperature is critical to prevent side reactions, such as the reaction of the aryllithium intermediate with the starting aryl bromide. The choice of an ethereal solvent like tetrahydrofuran (THF) is crucial as it effectively solvates the lithium cation, stabilizing the organometallic intermediate.

-

Borylation: The pre-formed aryllithium is then quenched with an electrophilic boron source, most commonly trimethyl borate or triisopropyl borate. This reaction forms a lithium borate 'ate' complex.

-

Hydrolysis: Acidic aqueous workup hydrolyzes the borate ester to furnish the final boronic acid.

Caption: Workflow for the Lithiation-Borylation sequence.

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethylthio)bromobenzene (1.0 eq)[6]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Trimethyl borate (1.2 eq)

-

Hydrochloric Acid (2 M aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-(Trifluoromethylthio)bromobenzene (1.0 eq).

-

Dissolution: Add anhydrous THF via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours, then slowly warm to room temperature overnight.[8]

-

Quench & Hydrolysis: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl until the pH of the aqueous phase is ~1-2.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hot water or an ether/hexanes mixture) or by flash chromatography.[9]

Route 2: Palladium-Catalyzed Miyaura Borylation

For substrates with functional groups intolerant of the harsh, basic conditions of lithiation, the palladium-catalyzed Miyaura borylation is the premier alternative.[10] This method offers exceptional functional group tolerance and generally milder reaction conditions.[11]

Mechanistic Rationale & Causality

This reaction proceeds via a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[12]

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate (Ar-Pd-Br). This is often the rate-determining step.

-

Transmetalation: A diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), reacts with the Pd(II) complex in the presence of a base (e.g., potassium acetate, KOAc). The base facilitates the formation of a boryl-alkoxide species, which then transmetalates its boryl group to the palladium center, displacing the bromide and forming an Ar-Pd-B(pin) species.

-

Reductive Elimination: The aryl and boryl groups on the palladium center reductively eliminate to form the desired aryl boronate ester (Ar-Bpin) and regenerate the active Pd(0) catalyst.

-

Hydrolysis: The resulting pinacol boronate ester can be isolated or directly hydrolyzed to the boronic acid if desired.

Caption: Simplified catalytic cycle for Miyaura Borylation.

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethylthio)bromobenzene (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene

Procedure:

-

Setup: To an oven-dried Schlenk tube, add 4-(Trifluoromethylthio)bromobenzene (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 4-(Trifluoromethylthio)phenylboronic acid pinacol ester can be used directly or purified by flash chromatography on silica gel.

-

(Optional) Hydrolysis: To obtain the free boronic acid, the pinacol ester can be stirred with an aqueous acid solution (e.g., HCl) in a biphasic system (e.g., ether/water) until deprotection is complete.

Route 3: Iridium-Catalyzed C-H Borylation

Representing the forefront of synthetic efficiency and atom economy, direct C-H borylation bypasses the need for a pre-installed halide handle.[13] This route utilizes an iridium catalyst to directly convert an aromatic C-H bond of trifluoromethylthiobenzene into a C-B bond.

Mechanistic Rationale & Causality

The regioselectivity of C-H borylation is typically governed by sterics, favoring the least hindered position.[14] For trifluoromethylthiobenzene, this results in a mixture of meta and para isomers, with the para product being major due to the larger steric hindrance at the ortho positions.

The catalytic cycle involves Ir(III) and Ir(V) intermediates.[15] An active Ir(III) triboryl complex is generated in situ. This complex coordinates to the aromatic ring and undergoes oxidative addition into a C-H bond, forming an Ir(V) hydride intermediate. Subsequent reductive elimination releases the aryl boronate ester and regenerates an Ir(III) species, which re-enters the catalytic cycle. The choice of ligand, often a substituted bipyridine, is critical for catalyst stability and activity.[15]

Detailed Experimental Protocol

Materials:

-

Trifluoromethylthiobenzene (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)

-

[Ir(OMe)(COD)]₂ (0.015 eq)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq)

-

Anhydrous Tetrahydrofuran (THF) or Cyclohexane

Procedure:

-

Setup: In a glovebox, combine [Ir(OMe)(COD)]₂ (0.015 eq) and dtbpy (0.03 eq) in a vial with anhydrous solvent and stir to form the pre-catalyst.

-

Main Reaction: In a separate Schlenk tube, add trifluoromethylthiobenzene (1.0 eq) and B₂pin₂ (1.5 eq).

-

Combination: Transfer the catalyst solution to the Schlenk tube containing the substrate.

-

Reaction: Seal the tube and heat to 65-80 °C for 16-24 hours.

-

Workup: Cool the reaction, and remove the solvent under reduced pressure. The crude product will be a mixture of the desired para-borylated product, meta-isomer, and starting material.

-

Purification: Separation of the isomers and purification to obtain the pure 4-(Trifluoromethylthio)phenylboronic acid pinacol ester typically requires careful flash column chromatography. Subsequent hydrolysis can be performed as described in Route 2.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Lithiation-Borylation | Route 2: Pd-Catalyzed Borylation | Route 3: Ir-Catalyzed C-H Borylation |

| Starting Material | 4-Aryl Halide | 4-Aryl Halide | Aryl-H |

| Key Reagents | n-BuLi, B(OR)₃ | Pd Catalyst, Base, B₂pin₂ | Ir Catalyst, Ligand, B₂pin₂ |

| Temperature | Cryogenic (-78 °C) | Elevated (80-100 °C) | Elevated (65-80 °C) |

| Functional Group Tolerance | Low | High[10] | Moderate to High |

| Regioselectivity | Absolute | Absolute | Sterically controlled (para major)[14] |

| Atom Economy | Poor | Good | Excellent |

| Primary Advantage | High yield, simple reagents | Broad scope, reliability | Step economy, directness |

| Primary Disadvantage | Harsh conditions, low tolerance | Cost of Pd catalyst & ligands | Isomer separation required |

Conclusion and Future Outlook

The synthesis of 4-(Trifluoromethylthio)-benzeneboronic acid is achievable through several robust and well-established methodologies. For large-scale synthesis where the precursor is readily available and functional group tolerance is not a concern, the classical lithiation-borylation route remains a cost-effective and high-yielding option. For complex molecule synthesis and applications requiring broad functional group compatibility, palladium-catalyzed Miyaura borylation is the undisputed method of choice, offering reliability and excellent yields.[11]

Looking forward, direct C-H borylation represents the most elegant and atom-economical approach.[13] While currently hampered by challenges in achieving perfect regioselectivity, ongoing research into new ligands and directing group strategies promises to overcome these limitations, potentially rendering it the preferred method in the future. The continued development of these synthetic tools will ensure that valuable building blocks like 4-(Trifluoromethylthio)-benzeneboronic acid remain readily accessible to drive innovation in science and medicine.

References

-

SYNFACTS Contributors. (2012). Copper-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids with TMSCF3 and Elemental Sulfur. Synfacts, 2012(05), 0551.

-

ResearchGate. (n.d.). Cu-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with TMSCF 3 and elemental sulfur. [Table]. Retrieved from ResearchGate.

-

R Discovery. (2022, May 18). Recent Progress on Trifluoromethylthiolation of (Hetero)Aryl C–H Bonds with Electrophilic. R Discovery.

-

Saki, M., & Sakaki, S. (2019). sp3 C-H Borylation Catalyzed by Iridium(III) Triboryl Complex: Comprehensive Theoretical Study of Reactivity, Regioselectivity, and Prediction of Excellent Ligand. PubMed.

-

Tius, M. A., et al. (n.d.). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. PMC - NIH.

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

-

University of Bristol. (n.d.). Lithiation- Borylation in Synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Trifluoromethylthio)bromobenzene: A Key Intermediate for Organic Synthesis and Advanced Materials.

-

TCI Chemicals. (n.d.). Trifluoromethylthiolation Reagents.

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.

-

Fernández-Salas, J. A., et al. (n.d.). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Universidad de La Rioja.

-

Mkhalid, I. A., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron, 64(26), 6020-6029.

-

TargetMol. (n.d.). 4-(Trifluoromethyl)phenylboronic acid.

-

Organic Chemistry Portal. (2024). Iridium-Catalyzed Enantioselective Propargylic C-H Trifluoromethylthiolation and Related Processes.

-

Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814–4817.

-

Yu, J., et al. (2024). Iridium-Catalyzed Enantioselective Propargylic C-H Trifluoromethylthiolation and Related Processes. Journal of the American Chemical Society.

-

SlidePlayer. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.

-

Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethylthio)bromobenzene.

-

Sigma-Aldrich. (n.d.). 4-(Trifluoromethylthio)bromobenzene 96%.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 9). Unlocking Synthesis: The Role of 4-(Trifluoromethylthio)bromobenzene.

-

Semantic Scholar. (n.d.). Lithiation-borylation methodology and its application in synthesis.

-

Chen, W., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 133.

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid.

-

Chotana, G. A., et al. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Advances, 3(38), 17036-17051.

-

Patsnap. (n.d.). Preparation method of 4-(trifluoromethylthio)nitrobenzene.

-

Figshare. (n.d.). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid.

-

ResearchGate. (2025, August 7). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis.

-

The Royal Society of Chemistry. (n.d.). Supporting Information OBC revisions.

-

Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid synthesis. Organic Syntheses Procedure.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis.

-

ResearchGate. (n.d.). Scheme 8 (a) Palladium-catalyzed borylation of aryldiazonium....

-

Supporting Information. (n.d.). Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids with A shelf-Stable Electrophilic Triflu.

-

Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry.

-

Bethel, C. R., et al. (2021). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 7(8), 2410–2422.

-

PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.

-

Thermo Scientific Chemicals. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid, 96%.

-

ResearchGate. (2025, August 7). ChemInform Abstract: Late Stage Trifluoromethylthiolation Strategies for Organic Compounds.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Iridium-Catalyzed Enantioselective Propargylic C-H Trifluoromethylthiolation and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 4-(Trifluoromethylthio)bromobenzene 96 333-47-1 [sigmaaldrich.com]

- 7. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. reddit.com [reddit.com]

- 10. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. sp3 C-H Borylation Catalyzed by Iridium(III) Triboryl Complex: Comprehensive Theoretical Study of Reactivity, Regioselectivity, and Prediction of Excellent Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. investigacion.unirioja.es [investigacion.unirioja.es]

An In-Depth Technical Guide on 4-(Trifluoromethylthio)-benzeneboronic Acid: Structure, Nomenclature, and Applications

This technical guide provides a comprehensive overview of 4-(Trifluoromethylthio)-benzeneboronic acid, a crucial building block for researchers, scientists, and drug development professionals. We will explore its core structure, systematic nomenclature, synthetic pathways, and diverse applications, grounded in established scientific principles and practical insights.

Core Structure and Intrinsic Properties

4-(Trifluoromethylthio)-benzeneboronic acid is a bifunctional aromatic compound featuring a boronic acid group (-B(OH)₂) and a trifluoromethylthio group (-SCF₃) situated at the para positions of a benzene ring. This unique arrangement of functional groups imparts a distinct set of chemical and physical properties that are highly advantageous in modern organic synthesis.

The boronic acid moiety is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. The trifluoromethylthio group is a strong electron-withdrawing substituent, which significantly influences the electronic nature of the aromatic ring. This group is known to enhance lipophilicity and metabolic stability in drug candidates, making it a desirable feature in medicinal chemistry.

Table 1: Physicochemical Properties of 4-(Trifluoromethylthio)-benzeneboronic acid

| Property | Value |

| Molecular Formula | C₇H₆BF₃O₂S |

| Molecular Weight | 238.00 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMSO; insoluble in water.[1] |

Systematic Nomenclature and Structural Representation

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is [4-(trifluoromethylthio)phenyl]boronic acid . The nomenclature is derived as follows:

-

-boronic acid : Indicates the principal functional group, -B(OH)₂.

-

phenyl : Refers to the benzene ring to which the boronic acid is attached.

-

[4-(trifluoromethylthio)] : Specifies the substituent -SCF₃ is located at the fourth carbon of the benzene ring, relative to the carbon atom bonded to the boronic acid group.

Figure 1: Structure of 4-(Trifluoromethylthio)-benzeneboronic acid. This diagram illustrates the connectivity of the boronic acid and trifluoromethylthio groups to the central benzene ring.

Synthesis and Reactivity

The synthesis of 4-(Trifluoromethylthio)-benzeneboronic acid can be achieved through a multi-step process. A common approach involves the trifluoromethylthiolation of a suitable precursor, such as 4-bromothiophenol, followed by conversion of the bromo-substituent to the boronic acid. The latter step is often accomplished via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis. A novel synthetic pathway for trifluoromethylthio-substituted compounds that avoids toxic mercury-based reagents has been described, involving the use of the Ruppert-Prakash reagent.[2]

The reactivity of this compound is dominated by the boronic acid group, which readily participates in Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, or vinyl halides and triflates.[3] This reaction is a powerful tool for constructing biaryl and other complex molecular frameworks.[3] The electron-withdrawing -SCF₃ group can influence the reaction kinetics and the properties of the resulting products.

Applications in Drug Discovery and Materials Science

The unique properties of 4-(Trifluoromethylthio)-benzeneboronic acid make it a valuable reagent in both pharmaceutical and materials science research.

Drug Discovery

The incorporation of the trifluoromethylthio group into drug candidates can significantly improve their pharmacological profile.[4][5] This moiety can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate the binding affinity of a molecule to its biological target. Consequently, 4-(Trifluoromethylthio)-benzeneboronic acid serves as a key building block for the synthesis of novel therapeutics.

Materials Science

In materials science, the introduction of fluorine-containing groups can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.[6][7] 4-(Trifluoromethylthio)-benzeneboronic acid can be used to synthesize advanced polymers and functional materials with tailored properties for applications in electronics, optics, and high-performance coatings.[8][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using 4-(Trifluoromethylthio)-benzeneboronic acid. This should be considered a starting point, and optimization of conditions is often necessary.

Materials:

-

4-(Trifluoromethylthio)-benzeneboronic acid

-

Aryl halide or triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine 4-(Trifluoromethylthio)-benzeneboronic acid (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas.[9]

-

Add the degassed solvent system via syringe.[9]

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

The organic layer is then dried, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the desired biaryl product.[9]

Figure 2: Generalized workflow for a Suzuki-Miyaura coupling reaction. This diagram outlines the key steps from reaction setup to final product characterization.

Conclusion

4-(Trifluoromethylthio)-benzeneboronic acid is a versatile and valuable reagent in modern organic chemistry. Its unique structural features provide a powerful tool for the synthesis of complex molecules with enhanced properties for applications in drug discovery and materials science. As the demand for sophisticated molecular architectures continues to grow, the importance of this and related fluorinated building blocks is set to increase.

References

- Ningbo Inno Pharmchem Co.,Ltd. The Power of Fluorine: 4-(Trifluoromethyl)

- Ningbo Inno Pharmchem Co.,Ltd. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis.

- Thermo Fisher Scientific. 4-(Trifluoromethyl)benzeneboronic acid, 98% 5 g.

- Thermo Fisher Scientific. 4-(Trifluoromethyl)benzeneboronic acid, 98% 1 g.

- TargetMol. 4-(Trifluoromethyl)phenylboronic acid.

- Thermo Fisher Scientific. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid, 96% 1 g.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)

- Oakwood Chemical. 4-(Trifluoromethyl)benzeneboronic acid.

- PubChem. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid.

- Fisher Scientific. 4-(Trifluoromethyl)benzeneboronic acid, 98%.

- Ningbo Inno Pharmchem Co.,Ltd.

- PubChemLite. 4-fluoro-3-(trifluoromethyl)benzeneboronic acid (C7H5BF4O2).

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.

- Sigma-Aldrich. 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.

- Organic Syntheses. 4 - Organic Syntheses Procedure.

- Organic Syntheses.

- Ningbo Inno Pharmchem Co.,Ltd.

- PubMed Central.

- PubMed. Novel, mercury-free synthetic pathway for trifluoromethylthio-substituted metallocenes.

- PubMed Central.

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. 4-(Trifluoromethyl)benzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Novel, mercury-free synthetic pathway for trifluoromethylthio-substituted metallocenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Late-stage trifluoromethylthiolation of benzylic C-H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Value of the Trifluoromethylthio Group in Boronic Acid Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct catalytic trifluoromethylthiolation of boronic acids and alkynes employing electrophilic shelf-stable N-(trifluoromethylthio)phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sci-hub.st [sci-hub.st]

Introduction to trifluoromethylthiolation reactions

An In-depth Technical Guide to Trifluoromethylthiolation Reactions for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful functional moiety in modern chemistry, prized for its profound impact on the physicochemical and biological properties of organic molecules. Its introduction can dramatically enhance lipophilicity, metabolic stability, and electron-withdrawing character, making it a privileged group in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] This technical guide provides a comprehensive overview of trifluoromethylthiolation reactions, moving beyond a simple recitation of protocols to explore the causal relationships behind mechanistic pathways and reagent design. We will dissect the core strategies—electrophilic, nucleophilic, and radical—offering field-proven insights into their evolution, application, and the chemical logic that governs their success. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a self-validating resource for both seasoned researchers and those new to the field.

The Strategic Value of the Trifluoromethylthio (SCF3) Group

The decision to incorporate an SCF3 group is a strategic one, driven by its ability to predictably modulate molecular properties. Understanding these foundational effects is critical to appreciating the utility of the synthetic methods that follow.

-

Extreme Lipophilicity: The SCF3 group is one of the most lipophilic functional groups known, with a Hansch lipophilicity parameter (π) of 1.44.[3][5][6] This property is paramount in drug design, as it can significantly enhance a molecule's ability to permeate lipid cell membranes, thereby improving bioavailability and tissue distribution.[4][5][7][8]

-

Metabolic Stability: The strong carbon-fluorine bonds and the overall electronic nature of the SCF3 group render it highly resistant to oxidative metabolism.[1][4] This is a key strategy for increasing the in vivo half-life of a drug candidate, reducing patient dosage and potential off-target effects.

-

Potent Electron-Withdrawing Nature: The SCF3 group is strongly electron-withdrawing, a property that can be used to tune the pKa of nearby acidic or basic centers, modulate the redox potential of a molecule, and influence intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for target binding affinity.[3][4]

Table 1: Comparative Physicochemical Properties of Common Functional Groups

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σp) |

| -SCF3 | 1.44 | 0.50 |

| -CF3 | 0.88 | 0.54 |

| -OCF3 | 1.04 | 0.35 |

| -Cl | 0.71 | 0.23 |

| -CH3 | 0.56 | -0.17 |

This data underscores the unique combination of high lipophilicity and strong electron-withdrawing character that distinguishes the SCF3 group.

Core Mechanistic Pathways: A Trinity of Reactivity

The direct incorporation of the SCF3 group can be achieved through three primary mechanistic manifolds: electrophilic, nucleophilic, and radical. The choice of pathway is dictated by the substrate's electronic properties and the desired bond disconnection.

Electrophilic Trifluoromethylthiolation: Taming the "SCF3+" Synthon

This is arguably the most versatile and widely employed strategy, involving the reaction of a nucleophilic substrate with a reagent that serves as an electrophilic "SCF3+" source. The evolution of these reagents from hazardous gases to bench-stable solids has been a major driver of innovation in the field.

Causality Behind Reagent Efficacy: The reactivity of an electrophilic trifluoromethylthiolating agent is fundamentally linked to the stability of the leaving group. Highly effective reagents, such as N-(trifluoromethylthio)saccharin, feature a leaving group (the saccharin anion) that is exceptionally well-stabilized through resonance, which provides a strong thermodynamic driving force for the reaction.[9]

Key Reagent Classes:

-

N-Trifluoromethylthioimides and Amides: Reagents like N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)dibenzenesulfonimide are crystalline, shelf-stable solids that react with a broad range of soft nucleophiles, including β-ketoesters, indoles, phenols, and anilines.[3][9][10][11][12] Their high electrophilicity often allows for reactions under mild conditions, sometimes requiring a Lewis or Brønsted acid to activate either the reagent or the substrate.[3][12][13]

-

Hypervalent Iodine Reagents: Inspired by the success of Togni's reagents for trifluoromethylation, analogous hypervalent iodine compounds have been developed for trifluoromethylthiolation.[3][14] These reagents are highly reactive but can be more complex to synthesize.

-

Trifluoromethanesulfenates: A newer class of reagents that exhibit excellent reactivity and have proven particularly effective in transition-metal-catalyzed processes.[3][12][15]

Generalized Mechanism: The reaction typically proceeds via a polar mechanism where the nucleophile attacks the sulfur atom of the electrophilic reagent, displacing the leaving group. For electron-rich arenes, this follows a classic electrophilic aromatic substitution pathway.

Caption: Generalized electrophilic trifluoromethylthiolation pathway.

Nucleophilic Trifluoromethylthiolation: Harnessing the "SCF3-" Synthon

This approach is the logical counterpart to the electrophilic strategy, employing a trifluoromethylthiolate anion (SCF3-) to react with electrophilic substrates such as alkyl halides, tosylates, or epoxides.

Key Reagents and Generation:

-

Metal Salts: Silver trifluoromethylthiolate (AgSCF3) and copper trifluoromethylthiolate (CuSCF3) are common, pre-formed sources of the SCF3- anion.[1][16] They are particularly useful in transition-metal-catalyzed cross-coupling reactions.[17]

-

In Situ Generation: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), can react with a sulfur source (like elemental sulfur) in the presence of a fluoride activator to generate a nucleophilic SCF3- species in situ.[18][19] This method provides an elegant alternative to handling potentially unstable metal salts.

Generalized Mechanism: The reaction often proceeds via a classic SN2 displacement or a copper-catalyzed coupling cycle, depending on the substrate and reaction conditions.

Caption: Generalized nucleophilic trifluoromethylthiolation pathway (SN2).

Radical Trifluoromethylthiolation: The Modern Frontier

Radical-based methods represent a paradigm shift, enabling the functionalization of otherwise unreactive C-H bonds and unsaturated systems under exceptionally mild conditions. The generation of the trifluoromethylthio radical (•SCF3) is the key step.

Evolution of Radical Generation:

-

Early Photochemical Methods: Pioneering work involved the UV irradiation of precursors like bis(trifluoromethyl)disulfide (CF3SSCF3), which would homolytically cleave the S-S bond.[16][20] These methods were effective but often required harsh conditions and used toxic, volatile reagents.[20]

-

Visible-Light Photoredox Catalysis: This has revolutionized the field. A photocatalyst, upon excitation with visible light (e.g., from a blue LED), can engage in a single-electron transfer (SET) event with an SCF3 precursor (either nucleophilic or electrophilic) to generate the •SCF3 radical under ambient conditions.[16][21] This approach offers unparalleled functional group tolerance and is a cornerstone of modern synthetic chemistry.

Generalized Mechanism (Photoredox): The catalytic cycle involves excitation of the photocatalyst, SET to or from the SCF3 precursor to generate the •SCF3 radical, addition of the radical to a substrate (e.g., an alkene or arene), and a final oxidation/reduction step to turn over the catalyst and yield the product.

Caption: Simplified photoredox cycle for radical trifluoromethylthiolation.

Asymmetric Trifluoromethylthiolation: The Chiral Challenge

The creation of SCF3-containing chiral centers is a significant challenge, yet it is crucial for developing enantiomerically pure pharmaceuticals. Significant progress has been made through two main strategies:

-

Organocatalysis: Chiral Lewis bases, such as natural alkaloids (e.g., quinine), can be used to deprotonate pronucleophiles like β-keto esters, forming a chiral ion pair. Subsequent reaction with an electrophilic SCF3 reagent proceeds with high enantioselectivity.[3][12]

-

Transition-Metal Catalysis: Chiral copper and rhodium complexes have been successfully employed to catalyze asymmetric trifluoromethylthiolation reactions.[2][22] These methods include tandem conjugate addition/trifluoromethylthiolation of enones and enantioselective[1]-sigmatropic rearrangements of sulfonium ylides.[2][22]

Field-Proven Experimental Protocol: A Self-Validating System

The following protocol describes a reliable and reproducible method for the electrophilic trifluoromethylthiolation of an electron-rich heterocycle, a common transformation in medicinal chemistry programs.

Protocol 1: Lewis Acid-Catalyzed Trifluoromethylthiolation of 1-Methylindole

Principle: This procedure utilizes the highly reactive and easy-to-handle electrophilic reagent, N-(Trifluoromethylthio)saccharin. Iron(III) chloride acts as a mild Lewis acid catalyst, enhancing the electrophilicity of the reagent and facilitating the electrophilic aromatic substitution reaction with the electron-rich indole at the C3 position.[7][13]

Materials:

-

1-Methylindole

-

N-(Trifluoromethylthio)saccharin

-

Iron(III) Chloride (FeCl3), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylindole (e.g., 0.2 mmol, 1.0 equiv.).

-

Reagent Addition: Add N-(Trifluoromethylthio)saccharin (0.21 mmol, 1.05 equiv.) and anhydrous Iron(III) chloride (0.02 mmol, 0.1 equiv.) to the flask.

-

Solvent and Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous DCE (3 mL) via syringe. Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if needed) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[7]

-

Quenching: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO3 solution (10 mL).

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0% to 10% ethyl acetate in hexanes) to afford the pure 1-methyl-3-(trifluoromethylthio)indole.

Self-Validation: The success of this protocol is validated by the clean conversion to a single major product, observable by TLC and confirmed by NMR spectroscopy, which will show the characteristic signals for the trifluoromethylthiolated indole product. The regioselectivity is typically very high for the C3 position of the indole.[13]

Conclusion and Future Outlook

The field of trifluoromethylthiolation has undergone a remarkable transformation, moving from niche reactions with hazardous reagents to a mainstream synthetic tool with broad applicability. The development of stable, solid electrophilic reagents and the advent of visible-light photoredox catalysis have been particularly transformative, allowing for the late-stage functionalization of complex molecules under mild conditions.[3][10][21]

Looking ahead, the field is poised for further advancement. Key areas of focus will include:

-

Development of More Economical Reagents: Reducing the cost of SCF3 sources remains a critical goal for large-scale applications.

-

Expansion of Asymmetric Methods: The discovery of more general and robust catalytic systems for enantioselective trifluoromethylthiolation is highly sought after.[2][17][23]

-

Novel Mechanistic Pathways: Exploration of new activation modes, such as electrochemistry or dual catalytic systems, will continue to push the boundaries of what is possible.[7][8]

The continued innovation in this area ensures that the trifluoromethylthio group will play an ever-increasing role in the development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions.Current Organic Chemistry, 2015.

- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents.

- Catalytic asymmetric trifluoromethylthiolation of carbonyl compounds via a diastereo and enantioselective Cu-catalyzed tandem reaction.

- Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis.

-

Catalytic asymmetric trifluoromethylthiolation via enantioselective[1]-sigmatropic rearrangement of sulfonium ylides. PubMed.

- Direct Trifluoromethylthiolation Reactions Involving Radical Processes.Thieme.

- Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual C

- Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenol

- Direct Trifluoromethylthiolation Reactions Involving Radical Processes.Thieme.

- Lewis Acid‐Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes.

- Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis.

- Shelf-stable electrophilic reagents for trifluoromethylthiol

- Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates.CCS Chemistry - Chinese Chemical Society.

- Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation.

- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source.PubMed.

- Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent.

- Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S‐Trifluoromethyl Trifluoromethanesulfonothioate (TTST).

- Introduction of Trifluoromethylthio Group into Organic Molecules.

- Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source.

- Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual C

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic asymmetric trifluoromethylthiolation via enantioselective [2,3]-sigmatropic rearrangement of sulfonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. Catalytic asymmetric trifluoromethylthiolation of carbonyl compounds via a diastereo and enantioselective Cu-catalyzed tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Trifluoromethylthio (-SCF3) Group in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic outcomes. Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful and versatile tool. This guide provides an in-depth analysis of the -SCF3 moiety, synthesizing its fundamental physicochemical characteristics with its practical application in drug design. We will explore its profound impact on lipophilicity, electronic properties, and metabolic stability, supported by quantitative data, detailed experimental protocols for its installation, and case studies that illustrate its strategic value for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of the Trifluoromethylthio (-SCF3) Group